

Phochinenin I: Unveiling its Potency Against Other Bioactive Compounds from Pholidota chinensis

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Compound of Interest					
Compound Name:	Phochinenin I				
Cat. No.:	B13451309	Get Quote			

For researchers and professionals in drug development, understanding the comparative potency of natural compounds is critical for identifying promising therapeutic leads. This guide provides a detailed comparison of **Phochinenin I** with other compounds isolated from Pholidota chinensis, focusing on their anti-inflammatory, antioxidant, and cytotoxic activities. The data presented is supported by experimental findings and detailed methodologies to aid in further research and development.

Phochinenin I, a dihydrophenanthrene-type monomer from the medicinal orchid Pholidota chinensis, has demonstrated significant anti-inflammatory and antioxidant properties. While its cytotoxic effects are less pronounced compared to other constituents of the same plant, its efficacy in mitigating inflammatory and oxidative stress pathways positions it as a noteworthy compound for further investigation. This guide offers a comparative analysis of **Phochinenin I**'s potency against other key bioactive molecules from Pholidota chinensis.

Comparative Bioactivity of Pholidota chinensis Compounds

The potency of **Phochinenin I** and other compounds from Pholidota chinensis and the closely related Pholidota cantonensis are summarized below. The data highlights the diverse biological activities within this genus, ranging from potent anti-inflammatory effects to significant cytotoxicity against cancer cell lines.



Compound	Bioactivity	Assay	Cell Line	IC50 Value
Phochinenin I	Anti- inflammatory	Nitric Oxide (NO) Production	RAW264.7 Macrophages	Not explicitly quantified, but shown to reduce NO secretion.[1]
Antioxidant	Reactive Oxygen Species (ROS) Production	RAW264.7 Macrophages	Not explicitly quantified, but shown to suppress ROS generation.[3]	
Dihydrophenanth ropyrans	Anti- inflammatory	Superoxide Anion Generation	Human Neutrophils	0.23 - 7.63 μM[4]
Anti- inflammatory	Elastase Release	Human Neutrophils	0.23 - 7.63 μM[4]	
Pholidotol A	Anti- inflammatory	Nitric Oxide (NO) Production	RAW264.7 Macrophages	- 24.3 μM[5][6]
Pholidotol B	Anti- inflammatory	Nitric Oxide (NO) Production	RAW264.7 Macrophages	17.1 μM[5][6]
Phocantone (P. cantonensis)	Cytotoxicity	MTT Assay	P388D1 (Mouse Leukemia)	27.5 μΜ
Phocantoside A (P. cantonensis)	Cytotoxicity	MTT Assay	P388D1 (Mouse Leukemia)	13.37 μΜ
Pholidonone (P. cantonensis)	Cytotoxicity	MTT Assay	AGS (Human Gastric Cancer)	26.54 μM (24h)
Cytotoxicity	MTT Assay	BGC-823 (Human Gastric Cancer)	17.28 μM (48h) [7]	

Signaling Pathways and Experimental Workflows





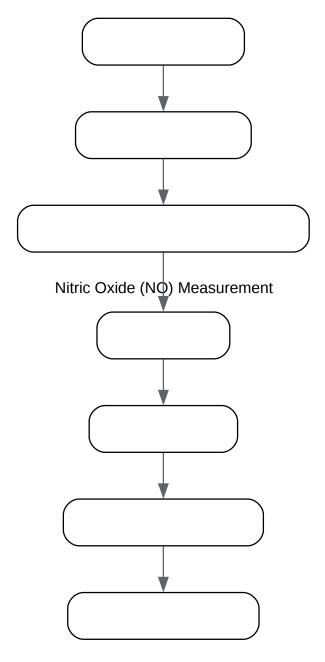


To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).



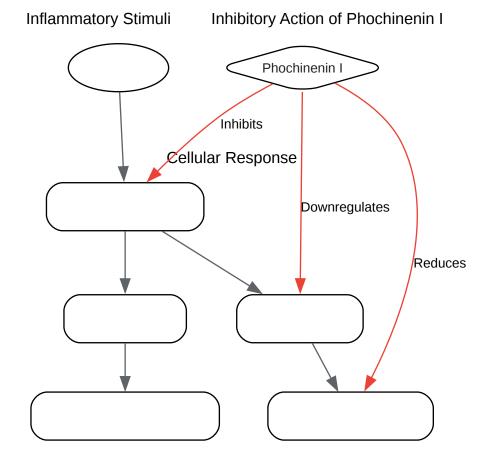
Experimental Workflow for Assessing Anti-inflammatory Activity

Cell Culture and Treatment





Signaling Pathway of Phochinenin I in Inflammation



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References

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